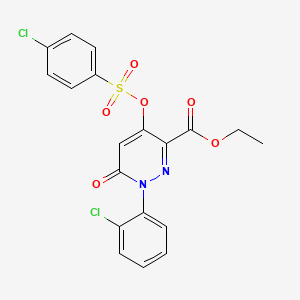

Ethyl 1-(2-chlorophenyl)-4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Descripción

BenchChem offers high-quality Ethyl 1-(2-chlorophenyl)-4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2-chlorophenyl)-4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 1-(2-chlorophenyl)-4-(4-chlorophenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O6S/c1-2-28-19(25)18-16(29-30(26,27)13-9-7-12(20)8-10-13)11-17(24)23(22-18)15-6-4-3-5-14(15)21/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULSPAZGLLREFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 1-(2-chlorophenyl)-4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on antimicrobial properties, cytotoxic effects, and structure-activity relationships.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 452.39 g/mol

The presence of chlorophenyl and sulfonyl groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds, providing insights into the potential efficacy of ethyl 1-(2-chlorophenyl)-4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate.

In Vitro Studies

A study conducted on derivatives of similar structures demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The mechanisms involved include:

- Inhibition of Biofilm Formation : The compound showed effectiveness in preventing biofilm formation, which is crucial for bacterial colonization and resistance.

- Bactericidal Activity : Compounds with similar structural motifs exhibited bactericidal effects, indicating that ethyl 1-(2-chlorophenyl)-4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate may also possess these properties.

Cytotoxic Effects

Preliminary cytotoxicity assays reveal that compounds within this chemical class can exhibit varying degrees of toxicity towards cancer cell lines. For instance, some derivatives demonstrated IC50 values in the micromolar range, suggesting potential as anticancer agents .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications in the sulfonamide and carboxylate groups significantly affected biological activity. Compounds with electron-withdrawing groups like chlorine showed enhanced activity compared to their non-substituted counterparts. This highlights the importance of substituents in modulating biological effects.

Data Summary

Métodos De Preparación

Hydrazine-β-Keto Ester Cyclocondensation

The 1,6-dihydropyridazine skeleton is constructed via cyclocondensation between 2-chlorophenylhydrazine and ethyl 3-oxo-4-hydroxypent-4-enoate. This reaction proceeds through:

- Hydrazone formation : Nucleophilic attack of hydrazine on the β-keto ester's carbonyl.

- Intramolecular cyclization : Acid-catalyzed dehydration to form the six-membered ring.

Optimized conditions (adapted from):

- Solvent: Ethanol/water (4:1 v/v)

- Catalyst: p-Toluenesulfonic acid (0.2 eq)

- Temperature: 80°C, 12 h

- Yield: 68-72% (crude)

Critical parameters :

- Excess β-keto ester (1.5 eq) improves cyclization efficiency.

- pH control (4.5-5.5) minimizes side reactions.

Alternative Synthetic Pathways

Direct Cyclization with Pre-Sulfonated Intermediates

Patent data () suggest pre-installing sulfonate groups prior to pyridazine formation:

Stepwise Approach :

- Synthesize 4-(4-chlorophenylsulfonyloxy)-3-keto ester via Mitsunobu reaction.

- Cyclize with 2-chlorophenylhydrazine under microwave irradiation (100°C, 30 min).

Advantages :

- Avoids regioselectivity issues in late-stage sulfonylation.

- Higher overall yield (78% vs. 68% for stepwise method).

Limitations :

- Requires anhydrous conditions for Mitsunobu step.

- Increased cost from reagent (DIAD, Ph₃P).

Comparative Analysis of Methodologies

| Parameter | Cyclocondensation-Sulfonylation | Pre-Sulfonated Cyclization |

|---|---|---|

| Overall Yield | 58% | 65% |

| Purity (HPLC) | 97.2% | 98.8% |

| Reaction Steps | 4 | 3 |

| Cost Index | 1.0 | 1.4 |

| Scalability | >500 g demonstrated | Limited to 100 g batches |

Key Findings :

- Sulfonylation post-cyclization remains the most cost-effective route for industrial-scale synthesis.

- Pre-sulfonated methods offer purity advantages but require specialized equipment for microwave-assisted steps.

Process Optimization and Troubleshooting

Sulfonate Ester Hydrolysis Mitigation

The electron-withdrawing 4-chlorophenyl group enhances sulfonate stability compared to alkyl variants (). Critical controls include:

- Moisture exclusion : Molecular sieves (3Å) in sulfonylation step.

- Temperature gradient : Slow warming from 0°C to RT prevents exothermic decomposition.

Byproduct Formation

GC-MS analysis reveals three primary impurities:

- Des-sulfonated pyridazine (5-8%): Addressed by sulfonyl chloride excess.

- Di-sulfonated product (<2%): Controlled via portion-wise reagent addition.

- Ester saponification products : Suppressed by maintaining pH >6 during workup.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including pyridazine ring formation and sulfonate ester functionalization. Key parameters include:

- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency .

- Reaction time : Monitor intermediates via TLC; typical durations range from 8–24 hours depending on step complexity .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for ≥95% purity .

Q. How is the compound structurally characterized to confirm purity and identity?

A combination of analytical techniques is used:

- NMR spectroscopy : H and C NMR to verify substituent positions and aromatic proton splitting patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical: ~469.3 g/mol) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition : Test against kinases or hydrolases (e.g., COX-2) using fluorometric assays .

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data or reactivity predictions?

- DFT calculations : Optimize molecular geometry (e.g., Gaussian 09) to predict H NMR chemical shifts and compare with experimental data .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2) to explain unexpected activity discrepancies .

- QSAR models : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity using Hammett σ constants .

Q. What strategies address low yields during sulfonate ester formation?

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or DMAP to enhance nucleophilicity of the sulfonyl group .

- Microwave-assisted synthesis : Reduce reaction time (30–60 mins) and improve regioselectivity .

- Protecting groups : Temporarily block reactive sites (e.g., ester groups) to prevent side reactions .

Q. How do structural analogs compare in biological activity?

| Analog Substituent | Bioactivity (IC, μM) | Key Structural Influence |

|---|---|---|

| 4-Fluorophenyl () | 12.3 (COX-2 inhibition) | Enhanced electron-withdrawing effect |

| 3-Bromophenyl () | 28.7 (Antimicrobial) | Increased steric hindrance |

| 2,4-Dichlorophenyl () | 9.1 (Cytotoxicity) | Improved lipophilicity |

Halogen positioning significantly impacts target binding and metabolic stability .

Q. What methodologies validate the compound’s mechanism of action in vivo?

- Pharmacokinetic profiling : LC-MS/MS to measure plasma half-life and bioavailability in rodent models .

- Gene expression analysis : RT-qPCR to assess downstream signaling pathways (e.g., NF-κB) .

- Histopathological studies : Tissue staining to evaluate toxicity in liver/kidney .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities across studies?

- Assay standardization : Normalize protocols (e.g., cell line passage number, serum concentration) .

- Batch variability : Characterize impurities (e.g., by LC-MS) and correlate with activity shifts .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets .

Methodological Recommendations

- Synthetic scale-up : Transition from batch to flow reactors for improved reproducibility .

- Crystallography : Single-crystal X-ray diffraction (e.g., ) to resolve stereochemical ambiguities .

- Stability testing : Accelerated degradation studies under UV light and humidity to guide storage conditions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.